LogP Reduction Relative to CGP7930: Implications for Non-Specific Binding and Aqueous Compatibility
The target compound exhibits a computed SlogP of 2.65, substantially lowered from the XLogP of 5.22 measured for the prototypical GABAB PAM CGP7930, representing a 2.57 log unit decrease in predicted lipophilicity [1][2]. This shift is consistent with the replacement of the di-tert-butylphenol head group in CGP7930 with a more polar 2,5-dimethylfuran-3-yl moiety, and the introduction of an amide bond and 4-ethoxy substituent in the tail region [1]. Lower LogP reduces the risk of non-specific protein binding and improves aqueous solubility, which can translate into more reliable dose-response relationships in biochemical and cellular assays when compared directly with highly lipophilic GABAB tool compounds [2].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | SlogP = 2.65 (MMsINC computed); Partition Coefficient = 3.05 (ZINC15, pH 7.4 reference model) |
| Comparator Or Baseline | CGP7930: XLogP = 5.22 (GtoPdb, CDK-generated) |
| Quantified Difference | ΔLogP ≈ -2.57 (2.49 log units lower than CGP7930) |
| Conditions | Computed logP values; MMsINC SlogP vs GtoPdb XLogP generated via Chemistry Development Kit (CDK); ZINC15 partition coefficient at pH 7.4 reference model |
Why This Matters
A >2.5 log unit reduction in lipophilicity relative to CGP7930 predicts meaningfully lower non-specific binding and higher aqueous solubility, which are critical factors for assay reliability in cellular and biochemical screening environments where highly lipophilic tool compounds frequently exhibit solubility-limited artifacts.
- [1] MMsINC Database, Molecule MMs03334717. Computed SlogP: 2.6479. URL: http://mms.dsfarm.unipd.it/MMsINC/search/molecule.php?mmscode=MMs03334717 View Source
- [2] GtoPdb Ligand Page: CGP7930 (Ligand ID: 1079). XLogP: 5.22. URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=1079 View Source
